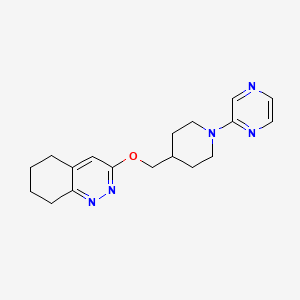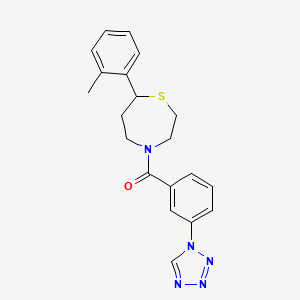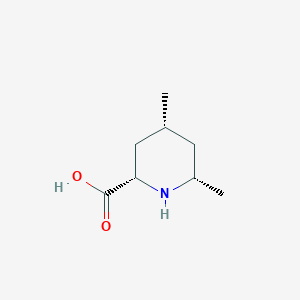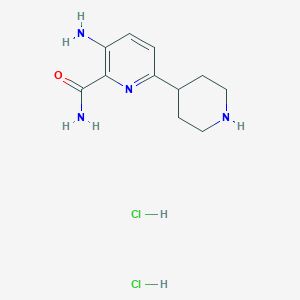
3-chloro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-thiadiazole derivatives are a class of organic compounds that contain a five-membered heterocyclic ring structure. This ring structure consists of three carbon atoms, one nitrogen atom, and one sulfur atom . These compounds have been the subject of considerable interest in recent years due to their potential as antitumor agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the condensation of 1,3,4-thiadiazole-2-thione derivatives with other compounds . For example, one method involves the treatment of 1,3,4-thiadiazole-2-thione derivatives with 4-chlorobenzofuro .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is characterized by a five-membered heterocyclic ring. This ring structure consists of three carbon atoms, one nitrogen atom, and one sulfur atom .Chemical Reactions Analysis
1,3,4-thiadiazole derivatives have shown antiproliferative activities for human prostate tumor cell line PC3 . This suggests that these compounds may have the ability to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .Physical And Chemical Properties Analysis
1,3,4-thiadiazole derivatives are characterized by a five-membered heterocyclic ring structure. This ring structure consists of three carbon atoms, one nitrogen atom, and one sulfur atom .Scientific Research Applications
Synthesis and Chemical Applications
Thiadiazoles and piperidine derivatives have been synthesized through various methods, indicating the compound's relevance in synthetic chemistry. For instance, the oxidative dimerization of thioamides to prepare 3,5-disubstituted 1,2,4-thiadiazoles demonstrates the chemical versatility and reactivity of thiadiazole derivatives, which could extend to the synthesis and functionalization of compounds like "3-chloro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide" (Takikawa et al., 1985).
Biological and Pharmacological Research
Research on thiadiazole and piperidine derivatives has also explored their potential in biological applications, including antimicrobial and anticancer activities. Although the specific compound is excluded from discussions on direct drug applications, derivatives of thiadiazole have been synthesized and evaluated for their antimicrobial properties, suggesting possible research applications in understanding microbial resistance and developing new antimicrobial agents (Anuse et al., 2019). Similarly, thiadiazole derivatives with piperazine linkages have been synthesized and evaluated for anti-leishmanial activity, indicating the potential use of such compounds in studying parasitic infections and identifying new treatment options (Tahghighi et al., 2011).
Future Directions
properties
IUPAC Name |
3-chloro-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c1-11-15(25-21-20-11)17(24)22-7-5-12(6-8-22)10-19-16(23)13-3-2-4-14(18)9-13/h2-4,9,12H,5-8,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNUSKLGGBTDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methylbutyl 2-cyano-2-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B3012591.png)
![6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B3012592.png)
![N-(2-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3012593.png)

![N-[(1R)-1-(3-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B3012597.png)




![1-(2-Methoxyethyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B3012605.png)
